molecular formula C11H20N4O2 B127626 Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)- CAS No. 147396-45-0

Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)-

Cat. No. B127626
M. Wt: 240.3 g/mol
InChI Key: UVKLIEZTJMNGDN-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)- is a chemical compound that belongs to the class of oxadiazoles. It has been widely used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism Of Action

The exact mechanism of action of Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)- is not fully understood. However, it has been suggested that it may act by modulating the activity of neurotransmitters such as GABA and glutamate. It may also have an effect on the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Biochemical And Physiological Effects

Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase the levels of BDNF, which may be involved in its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)- is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it is relatively safe even at high doses. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of potential future directions for research on Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anxiolytic and antidepressant agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)- involves the reaction of 5-propyl-1,3,4-oxadiazole-2-carboxylic acid with diethylamine and acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of the product is typically around 70%.

properties

CAS RN

147396-45-0

Product Name

Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)-

Molecular Formula

C11H20N4O2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide

InChI

InChI=1S/C11H20N4O2/c1-4-7-10-13-14-11(17-10)12-9(16)8-15(5-2)6-3/h4-8H2,1-3H3,(H,12,14,16)

InChI Key

UVKLIEZTJMNGDN-UHFFFAOYSA-N

SMILES

CCCC1=NN=C(O1)NC(=O)CN(CC)CC

Canonical SMILES

CCCC1=NN=C(O1)NC(=O)CN(CC)CC

Other CAS RN

147396-45-0

synonyms

Acetamide, 2-(diethylamino)-N-(5-propyl-1,3,4-oxadiazol-2-yl)-

Origin of Product

United States

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